

In-Depth Technical Guide: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No.: B1277637

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CAS Number: 4640-69-1

This technical guide provides a comprehensive overview of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**, also known as 3,4-dimethoxybenzoylacetone nitrile. It is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential biological applications of this compound.

Chemical Properties and Data

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is an organic compound that serves as a valuable intermediate in various chemical syntheses.^[1] Its core structure features a dimethoxyphenyl group attached to an oxopropanenitrile moiety.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	4640-69-1	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[2]
Molecular Weight	205.21 g/mol	[2]
Appearance	Off-white to slight yellow solid	[1]
Melting Point	139-141 °C	[2]
Density (Predicted)	1.147 ± 0.06 g/cm ³	[2]
Purity	≥ 98%	[1]
Moisture Content	≤ 0.5%	[1]

| Impurity | ≤ 0.5% |[1] |

Note: Spectral data (NMR, IR, Mass Spectrometry) for this specific compound is not readily available in public databases. Researchers should perform their own spectral analysis for characterization.

Synthesis and Experimental Protocols

The synthesis of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** can be theoretically achieved through a Claisen condensation reaction. This well-established carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or, in this case, a β-ketonitrile.[3][4]

Theoretical Synthesis via Claisen Condensation

A plausible synthetic route involves the condensation of a 3,4-dimethoxybenzoate ester (e.g., methyl 3,4-dimethoxybenzoate) with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.

Reaction Scheme: Methyl 3,4-dimethoxybenzoate + Acetonitrile --(Base)--> **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the principles of the Claisen condensation. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized under appropriate laboratory safety protocols.

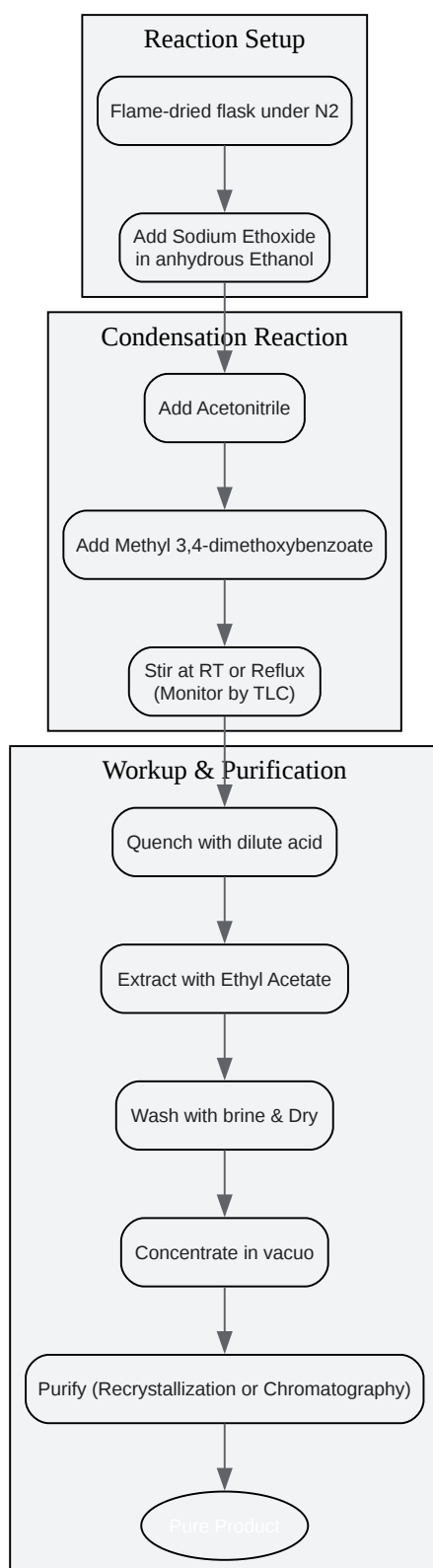
Materials:

- Methyl 3,4-dimethoxybenzoate
- Acetonitrile (anhydrous)
- Sodium ethoxide (or other suitable strong base)
- Anhydrous solvent (e.g., ethanol, THF)
- Aqueous acid (e.g., dilute HCl or H₂SO₄) for workup
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous ethanol.
- **Addition of Reagents:** To the stirred base solution, add anhydrous acetonitrile dropwise at room temperature. Subsequently, add a solution of methyl 3,4-dimethoxybenzoate in anhydrous ethanol dropwise.
- **Reaction:** The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

- **Quenching and Workup:** After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is then quenched by the slow addition of a dilute aqueous acid to neutralize the excess base and protonate the resulting enolate.
- **Extraction:** The aqueous mixture is extracted several times with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield the pure **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**.



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Caption: General workflow for the synthesis of **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**.

Biological Activity and Potential Applications

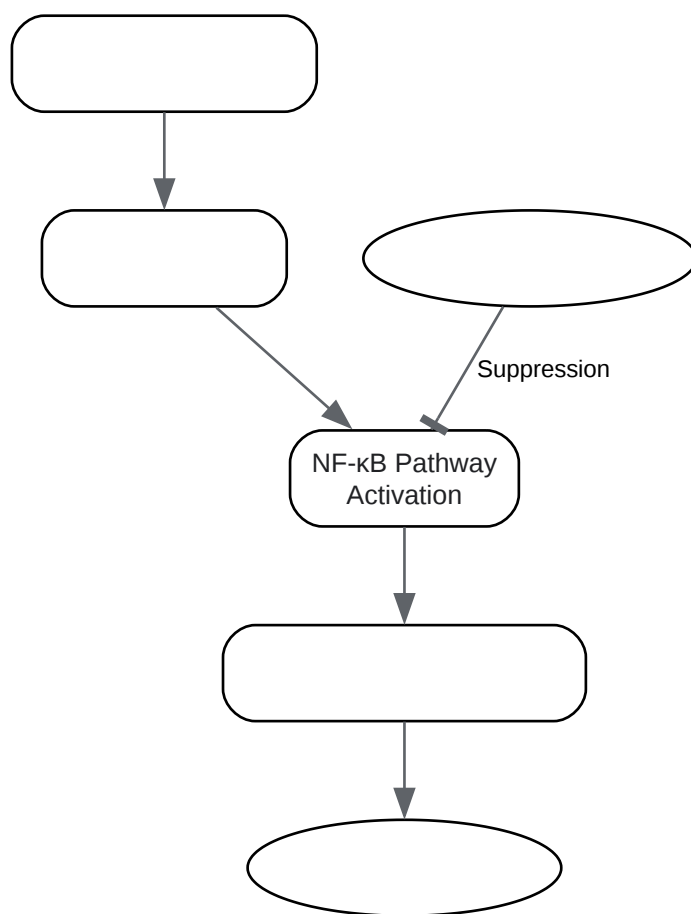
While specific biological data for **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** is limited, the broader class of benzoylacetone nitriles has been investigated for its therapeutic potential.

Anti-Inflammatory and Immunomodulatory Effects

Research has shown that benzoylacetone nitriles possess potent anti-inflammatory activity.^[5] Studies on the rat adjuvant arthritis model have demonstrated the efficacy of these compounds.^[5] More recently, benzoylacetone nitriles have been evaluated as novel anti-neuroinflammatory agents.^[1]

One study identified a promising benzoylacetone nitrile analog that suppressed various inflammatory mediators in microglial cells and T cells, including IL-6, TNF, IL-1 β , and nitric oxide (NO).^[1] This suggests a potential mechanism of action involving the modulation of the NF- κ B pathway.^[1] Furthermore, a benzoylacetone nitrile derivative demonstrated protective and therapeutic effects in an experimental autoimmune encephalomyelitis (EAE) model, which is an animal model for multiple sclerosis.^[6] The compound was found to inhibit microglial activation and the differentiation of pathogenic Th1/Th17 cells.^[6]

These findings indicate that the benzoylacetone nitrile scaffold, to which **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile** belongs, could be a promising starting point for the development of novel treatments for autoimmune and neuroinflammatory diseases.^[6]



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Caption: Potential anti-inflammatory mechanism of benzoylacetonitriles.

Safety and Handling

As with any chemical intermediate, proper safety precautions should be taken when handling **3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile**. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling related nitrile and ketone-containing aromatic compounds should be followed.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably a chemical fume hood.

- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]
- Handling: Avoid creating dust. Do not breathe dust. Wash hands thoroughly after handling.[7]
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[7]

In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam as extinguishing media.[7] Hazardous decomposition products may include nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and potentially hydrogen cyanide.[8]

Conclusion

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a chemical intermediate with potential for further exploration, particularly in the field of drug discovery. The benzoylacetonitrile scaffold has demonstrated significant anti-inflammatory and immunomodulatory properties, making this compound and its derivatives interesting candidates for the development of new therapeutics for autoimmune and neuroinflammatory disorders. Further research is needed to fully characterize its spectral properties, optimize its synthesis, and specifically evaluate its biological activity and mechanism of action.

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